Iodophenol blue
Overview
Description
Iodophenol Blue is a chemical compound known for its application in various analytical and detection methods, particularly in enhancing chemiluminescence in certain reactions. It plays a significant role in the detection of hydrogen peroxide and glucose, leveraging its ability to react with hydrogen peroxide and oxygen to produce oxidizing radical species. These radicals further react with luminol anion to generate an enhanced chemiluminescence, making Iodophenol Blue a valuable tool in analytical chemistry (Yu et al., 2016).
Synthesis Analysis
The synthesis of compounds related to Iodophenol Blue often involves reactions of o-iodophenols with other chemical entities. For instance, the synthesis of carbazoles and dibenzofurans from o-iodophenols through cross-coupling with silylaryl triflates and subsequent cyclization under palladium catalysis is a notable method. This process demonstrates the reactivity and versatility of o-iodophenol compounds in synthetic chemistry, providing a pathway to a variety of structurally complex and functionally diverse molecules (Liu & Larock, 2007).
Molecular Structure Analysis
The molecular structure of Iodophenol Blue derivatives plays a crucial role in their chemical behavior and properties. For example, the structure and spectroscopic properties of Phenol Blue, a related compound, have been extensively studied. These studies provide insights into the zwitterionic and quinoneimine forms of the molecule, contributing to our understanding of the molecular structure and behavior of Iodophenol Blue derivatives (Morley & Fitton, 1999).
Chemical Reactions and Properties
Iodophenol Blue's ability to enhance chemiluminescence in the luminol-H2O2 system highlights its unique chemical reactions and properties. This enhancement is attributed to the generation of oxidizing radical species, which interact with luminol to produce an observable chemiluminescence. This property is particularly exploited in the sensitive detection of hydrogen peroxide and glucose, showcasing the compound's utility in analytical applications (Yu et al., 2016).
Physical Properties Analysis
While specific studies on the physical properties of Iodophenol Blue were not identified, the analysis of related compounds provides some context. For instance, the physical properties of Phenol Blue, such as solubility and spectroscopic behavior, offer a parallel understanding of what might be expected from Iodophenol Blue. These properties are crucial for applications in analytical chemistry, where solubility and spectral characteristics determine the compound's suitability for various detection and analysis methods (Morley & Fitton, 1999).
Chemical Properties Analysis
The chemical properties of Iodophenol Blue, particularly its reactivity with hydrogen peroxide and its role in generating chemiluminescence, are central to its applications in analytical chemistry. The compound's interaction with radical species and its catalytic activity in enhancing luminol chemiluminescence are key aspects of its chemical behavior. These properties enable the sensitive detection of analytes such as glucose and hydrogen peroxide, underscoring the compound's utility in biochemical assays and diagnostic applications (Yu et al., 2016).
Scientific Research Applications
Application in Organic Semiconductors:
- Comprehensive and Detailed Summary of the Application: Thiophene-based molecules, which include Iodophenol blue, play a prominent role in the advancement of organic semiconductors .
- Methods of Application or Experimental Procedures: The exact methods and procedures can vary greatly depending on the specific context and objectives of the research. Generally, these compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Summary of the Results or Outcomes Obtained: The use of thiophene-based molecules in these applications has led to significant advancements in the field of organic semiconductors .
Application in Pharmaceutical Industry:
- Comprehensive and Detailed Summary of the Application: Thiophene-based analogs, including Iodophenol blue, have been used by medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application or Experimental Procedures: The exact methods and procedures can vary greatly depending on the specific context and objectives of the research. Generally, these compounds are used in the synthesis of new drugs .
- Summary of the Results or Outcomes Obtained: The use of thiophene-based molecules in these applications has led to the development of new drugs with various biological effects .
Application in OLEDs:
- Comprehensive and Detailed Summary of the Application: Iodophenol blue, as a thiophene-based molecule, has been used in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application or Experimental Procedures: The exact methods and procedures can vary greatly depending on the specific context and objectives of the research. Generally, these compounds are used in the fabrication of OLEDs .
- Summary of the Results or Outcomes Obtained: The use of thiophene-based molecules in these applications has led to significant advancements in the field of OLEDs .
Application in Biosensors:
- Comprehensive and Detailed Summary of the Application: Iodophenol blue-enhanced luminol chemiluminescence has been used in environmental monitoring as biosensors .
- Methods of Application or Experimental Procedures: The exact methods and procedures can vary greatly depending on the specific context and objectives of the research. Generally, these compounds are used in the fabrication of biosensors .
- Summary of the Results or Outcomes Obtained: The use of Iodophenol blue in these applications has led to the development of highly sensitive and selective biosensors .
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Iodophenol Blue . It is recommended to use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place with the container tightly closed .
Future Directions
properties
IUPAC Name |
4-[3-(4-hydroxy-3,5-diiodophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-diiodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10I4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNYILISXGUYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10I4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196115 | |
Record name | Iodophenol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodophenol blue | |
CAS RN |
4430-24-4 | |
Record name | Iodophenol blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodophenol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodophenol blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iodophenol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,6-diiodophenol] S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOPHENOL BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5GT3G6TQW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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